Cas no 1270511-02-8 (2,2,2-trifluoro-1-4-fluoro-2-(trifluoromethyl)phenylethan-1-amine)

2,2,2-Trifluoro-1-[4-fluoro-2-(trifluoromethyl)phenyl]ethan-1-amine is a fluorinated aromatic amine with a unique structural profile, featuring multiple trifluoromethyl and fluoro substituents. This compound exhibits high electron-withdrawing properties due to its fluorine-rich groups, making it valuable in pharmaceutical and agrochemical synthesis. Its rigid aromatic backbone enhances stability, while the amine functionality allows for versatile derivatization. The presence of fluorine atoms improves metabolic resistance and lipophilicity, which can be advantageous in drug design. This compound is particularly useful as an intermediate in the development of bioactive molecules, where its distinct electronic and steric characteristics contribute to enhanced binding affinity and selectivity. Suitable for controlled reactions under inert conditions.
2,2,2-trifluoro-1-4-fluoro-2-(trifluoromethyl)phenylethan-1-amine structure
1270511-02-8 structure
Product name:2,2,2-trifluoro-1-4-fluoro-2-(trifluoromethyl)phenylethan-1-amine
CAS No:1270511-02-8
MF:C9H6F7N
MW:261.139466762543
CID:6123798
PubChem ID:77128456

2,2,2-trifluoro-1-4-fluoro-2-(trifluoromethyl)phenylethan-1-amine Chemical and Physical Properties

Names and Identifiers

    • 2,2,2-trifluoro-1-4-fluoro-2-(trifluoromethyl)phenylethan-1-amine
    • EN300-1932418
    • 2,2,2-trifluoro-1-[4-fluoro-2-(trifluoromethyl)phenyl]ethan-1-amine
    • AKOS017549729
    • 1270511-02-8
    • Inchi: 1S/C9H6F7N/c10-4-1-2-5(7(17)9(14,15)16)6(3-4)8(11,12)13/h1-3,7H,17H2
    • InChI Key: UFDHIJMLKFENNV-UHFFFAOYSA-N
    • SMILES: FC(C(C1C=CC(=CC=1C(F)(F)F)F)N)(F)F

Computed Properties

  • Exact Mass: 261.03884633g/mol
  • Monoisotopic Mass: 261.03884633g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 8
  • Heavy Atom Count: 17
  • Rotatable Bond Count: 1
  • Complexity: 259
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 26Ų
  • XLogP3: 2.9

2,2,2-trifluoro-1-4-fluoro-2-(trifluoromethyl)phenylethan-1-amine Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-1932418-5.0g
2,2,2-trifluoro-1-[4-fluoro-2-(trifluoromethyl)phenyl]ethan-1-amine
1270511-02-8
5g
$3687.0 2023-05-27
Enamine
EN300-1932418-10.0g
2,2,2-trifluoro-1-[4-fluoro-2-(trifluoromethyl)phenyl]ethan-1-amine
1270511-02-8
10g
$5467.0 2023-05-27
Enamine
EN300-1932418-2.5g
2,2,2-trifluoro-1-[4-fluoro-2-(trifluoromethyl)phenyl]ethan-1-amine
1270511-02-8
2.5g
$1650.0 2023-09-17
Enamine
EN300-1932418-0.1g
2,2,2-trifluoro-1-[4-fluoro-2-(trifluoromethyl)phenyl]ethan-1-amine
1270511-02-8
0.1g
$741.0 2023-09-17
Enamine
EN300-1932418-10g
2,2,2-trifluoro-1-[4-fluoro-2-(trifluoromethyl)phenyl]ethan-1-amine
1270511-02-8
10g
$3622.0 2023-09-17
Enamine
EN300-1932418-1g
2,2,2-trifluoro-1-[4-fluoro-2-(trifluoromethyl)phenyl]ethan-1-amine
1270511-02-8
1g
$842.0 2023-09-17
Enamine
EN300-1932418-0.5g
2,2,2-trifluoro-1-[4-fluoro-2-(trifluoromethyl)phenyl]ethan-1-amine
1270511-02-8
0.5g
$809.0 2023-09-17
Enamine
EN300-1932418-0.05g
2,2,2-trifluoro-1-[4-fluoro-2-(trifluoromethyl)phenyl]ethan-1-amine
1270511-02-8
0.05g
$707.0 2023-09-17
Enamine
EN300-1932418-1.0g
2,2,2-trifluoro-1-[4-fluoro-2-(trifluoromethyl)phenyl]ethan-1-amine
1270511-02-8
1g
$1272.0 2023-05-27
Enamine
EN300-1932418-5g
2,2,2-trifluoro-1-[4-fluoro-2-(trifluoromethyl)phenyl]ethan-1-amine
1270511-02-8
5g
$2443.0 2023-09-17

Additional information on 2,2,2-trifluoro-1-4-fluoro-2-(trifluoromethyl)phenylethan-1-amine

Professional Introduction to Compound with CAS No 1270511-02-8 and Product Name: 2,2,2-trifluoro-1-4-fluoro-2-(trifluoromethyl)phenylethan-1-amine

The compound with the CAS number 1270511-02-8 and the product name 2,2,2-trifluoro-1-4-fluoro-2-(trifluoromethyl)phenylethan-1-amine represents a significant advancement in the field of chemical and pharmaceutical research. This compound, characterized by its unique structural features, has garnered considerable attention due to its potential applications in various scientific domains. The molecular structure of this compound incorporates multiple fluorinated groups, which contribute to its distinct chemical properties and reactivity. These features make it a valuable candidate for further exploration in synthetic chemistry, medicinal chemistry, and materials science.

Recent research has highlighted the importance of fluorinated compounds in pharmaceutical development. The presence of fluorine atoms in molecules can significantly influence their pharmacokinetic properties, including bioavailability, metabolic stability, and binding affinity to biological targets. In the case of 2,2,2-trifluoro-1-4-fluoro-2-(trifluoromethyl)phenylethan-1-amine, the strategic placement of fluorine atoms enhances its potential as a building block for drug candidates. Studies have demonstrated that fluorinated aromatic compounds can exhibit improved metabolic resistance and enhanced binding interactions with enzymes and receptors, making them attractive for designing novel therapeutic agents.

The compound's structure also suggests potential applications in agrochemicals and specialty chemicals. The combination of fluorine and methyl groups provides a framework that can be modified to develop compounds with specific biological activities. For instance, derivatives of this molecule could be explored for their herbicidal or pesticidal properties. The versatility of its molecular design allows chemists to tailor its characteristics for diverse industrial applications, underscoring its significance beyond pharmaceuticals.

In the realm of synthetic chemistry, 2,2,2-trifluoro-1-4-fluoro-2-(trifluoromethyl)phenylethan-1-amine serves as a versatile intermediate. Its reactivity can be harnessed to synthesize more complex molecules through various organic transformations. The introduction of additional functional groups or the modification of existing ones can lead to novel compounds with tailored properties. This flexibility is particularly valuable in drug discovery pipelines, where rapid access to structurally diverse candidates is crucial for identifying effective therapeutics.

Advances in computational chemistry have further enhanced the understanding of this compound's behavior. Molecular modeling techniques allow researchers to predict how it interacts with biological targets at the atomic level. These insights are invaluable for designing experiments and optimizing synthetic routes. By leveraging computational tools alongside experimental data, scientists can accelerate the development process and reduce the time required to bring new compounds into clinical trials.

The role of fluorinated compounds in medicinal chemistry has been well-documented in numerous studies. Their ability to modulate biological processes makes them indispensable in the design of modern medicines. For example, fluoroaromatics have been incorporated into antiviral drugs due to their ability to enhance drug stability and improve pharmacokinetic profiles. Similarly, fluorine-containing molecules have shown promise in anticancer therapies by improving target specificity and reducing side effects.

The synthesis of 2,2,2-trifluoro-1-4-fluoro-2-(trifluoromethyl)phenylethan-1-amine exemplifies the ingenuity of modern synthetic methodologies. The process involves multiple steps that require precise control over reaction conditions to ensure high yields and purity. Advances in catalytic systems and green chemistry principles have made it possible to synthesize such complex molecules more efficiently and sustainably. These improvements not only reduce costs but also minimize environmental impact, aligning with global efforts toward sustainable chemical manufacturing.

The potential applications of this compound extend beyond traditional pharmaceuticals into emerging fields such as materials science. Fluorinated polymers and coatings exhibit unique properties that make them suitable for high-performance applications. The structural motifs present in 2,2,2-trifluoro-1-4-fluoro-2-(trifluoromethyl)phenylethan-1-amine could inspire new materials with enhanced durability, thermal stability, or chemical resistance.

As research continues to evolve, the importance of fluorinated compounds is likely to grow even further. Innovations in synthetic chemistry and an increasing demand for targeted therapies will drive the development of new derivatives based on this core structure. The compound's versatility makes it a cornerstone for future discoveries across multiple scientific disciplines.

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